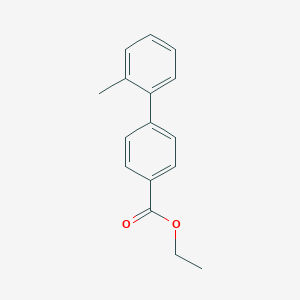

![molecular formula C8H6ClNO B175095 3-Chloro-5-methylbenzo[d]isoxazole CAS No. 196708-35-7](/img/structure/B175095.png)

3-Chloro-5-methylbenzo[d]isoxazole

説明

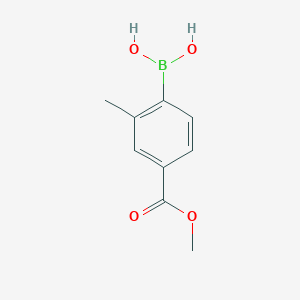

3-Chloro-5-methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H6ClNO . It is a solid at room temperature .

Synthesis Analysis

The synthesis of isoxazoles, such as 3-Chloro-5-methylbenzo[d]isoxazole, often involves the use of metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methylbenzo[d]isoxazole is represented by the InChI code 1S/C8H6ClNO/c1-5-7-4-6 (9)2-3-8 (7)11-10-5/h2-4H,1H3 .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles often involves Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

3-Chloro-5-methylbenzo[d]isoxazole is a solid at room temperature . It has a molecular weight of 167.59 g/mol .科学的研究の応用

Anticancer Research

Isoxazole scaffolds, such as those derived from 3-Chloro-5-methylbenzo[d]isoxazole, have been studied for their potential as anticancer agents. Researchers have demonstrated synthetic strategies to create 3,5-diaryl isoxazole compounds that act as effective mediators against cancer cells .

Synthetic Chemistry

The compound’s structure lends itself to the microwave-assisted synthesis of various disubstituted isoxazoles. This method has been key in achieving high yields of desired isoxazole derivatives, which are valuable in further chemical applications .

Antibacterial Agents

Isoxazole analogs have been synthesized and screened for antibacterial activity. The structural features of isoxazoles, including the 3-Chloro-5-methyl variant, contribute to their potential as therapeutic agents against bacterial infections .

Safety And Hazards

将来の方向性

The future directions in the research of isoxazoles, including 3-Chloro-5-methylbenzo[d]isoxazole, involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the drawbacks associated with the current synthetic methods, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .

特性

IUPAC Name |

3-chloro-5-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBULZBXUOIAIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572933 | |

| Record name | 3-Chloro-5-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-methylbenzo[d]isoxazole | |

CAS RN |

196708-35-7 | |

| Record name | 3-Chloro-5-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

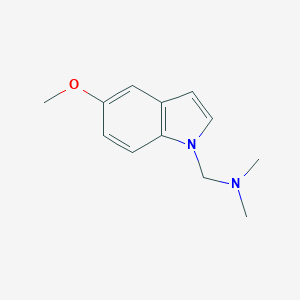

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)

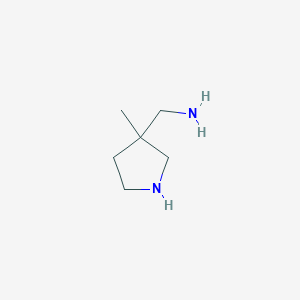

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)

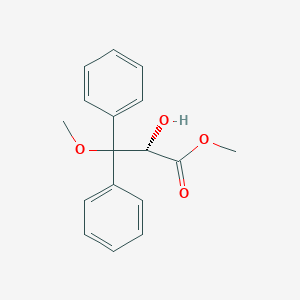

![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)

![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)